molecular formula C13H21N3O3S2 B1631007 N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine

N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine

Cat. No.: B1631007
M. Wt: 331.5 g/mol
InChI Key: AOAHQGSFXWFCFB-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine is a useful research compound. Its molecular formula is C13H21N3O3S2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21N3O3S2

Molecular Weight

331.5 g/mol

IUPAC Name

(Z)-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-methylsulfanyl-2-nitroethenamine

InChI

InChI=1S/C13H21N3O3S2/c1-15(2)8-11-4-5-12(19-11)10-21-7-6-14-13(20-3)9-16(17)18/h4-5,9,14H,6-8,10H2,1-3H3/b13-9-

InChI Key

AOAHQGSFXWFCFB-LCYFTJDESA-N

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/SC

SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])SC

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]-thio]ethylamine (21.4 g; 0.1 mol) dissolved in trichloroethylene (200 ml) was added to a solution of 1-nitro-2,2-bis(methylthio)ethene (16.5 g; 0.1 mol), during about 30 minutes, under boiling. Boiling was continued for a further 90 minutes, then solvent was evaporated off under reduced pressure and the residue was chromatographed on silica gel, eluting with petroleum ether/dichloromethane. The product was already pure enough for the subsequent step (26.5 g; 79.9% yield).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamine (12.86 g, 60 mmole) [prepared by the procedure described in Belgian Pat. No. 857,388] and 1,1-bis(methylthio)-2-nitroethylene (9.91 g, 60 mmole) [prepared according to the procedure described in Chem. Ber., 100, 591 (1967) and Acta Chem. Scand., 21. 2797 (1967)] in acetonitrile (150 ml) was stirred and heated to reflux temperature under a positive pressure of nitrogen for 15.5 hours. The solvent was removed by evaporation under reduced pressure and the crude product placed on silica gel and chromatographed using a gradient elution of methylene chloride-methanol. The appropriate fractions were combined to yield the title compound (12.6 g).
Quantity
12.86 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.